molecular formula C15H17N3O2 B2623980 1-(2,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1170455-33-0

1-(2,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No. B2623980
CAS RN: 1170455-33-0
M. Wt: 271.32
InChI Key: JCUZHUVVWFNSJB-UHFFFAOYSA-N
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Description

1-(2,5-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, also known as DMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPO is a pyrrolidinone derivative that possesses unique properties, making it an ideal candidate for research purposes. In

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is not fully understood, but it is believed to involve the scavenging of reactive oxygen species (ROS) and the inhibition of inflammatory pathways. This compound has been shown to react with various ROS, including superoxide radicals, hydroxyl radicals, and singlet oxygen, thereby preventing oxidative damage to cells and tissues. This compound has also been shown to inhibit the expression of various inflammatory mediators, including cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. This compound has been shown to scavenge various ROS, thereby preventing oxidative damage to cells and tissues. This compound has also been shown to inhibit the expression of various inflammatory mediators, including cytokines and chemokines, thereby reducing inflammation. In addition, this compound has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(2,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one possesses various advantages and limitations for lab experiments. This compound is relatively simple to synthesize and can be obtained in large quantities, making it an ideal candidate for research purposes. This compound is also stable under various conditions, making it easy to handle and store. However, this compound has limited solubility in water, which can make it difficult to work with in aqueous environments. In addition, this compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are various future directions for 1-(2,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one research, including the development of novel this compound derivatives with improved properties, the exploration of this compound's potential applications in various fields, including drug discovery and materials science, and the investigation of this compound's toxicity and pharmacokinetics in vivo. In addition, the development of new synthesis methods for this compound and its derivatives could lead to more efficient and cost-effective production of these compounds. Overall, this compound is a promising compound with significant potential for future research and development.

Synthesis Methods

1-(2,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride, followed by the reaction with 3-methyl-1,2,4-oxadiazol-5-amine. The resulting product is then reacted with pyrrolidin-2-one in the presence of a base to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. This compound has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. This compound has also been used as a building block in the synthesis of various organic compounds and materials, including polymers and metal-organic frameworks.

properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-9-4-5-10(2)13(6-9)18-8-12(7-14(18)19)15-16-11(3)17-20-15/h4-6,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUZHUVVWFNSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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